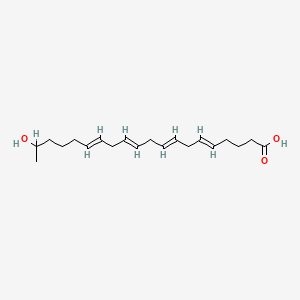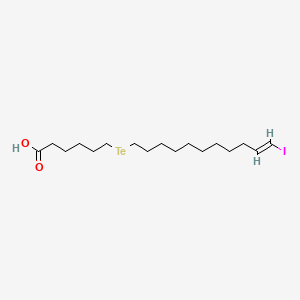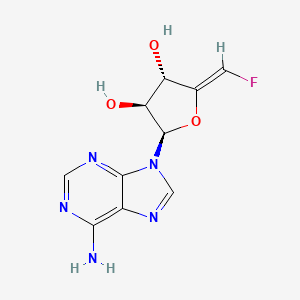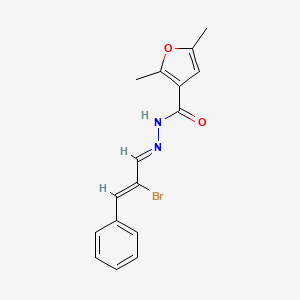
2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromo-3-phenylprop-2-enylidene)amino]-2,5-dimethyl-3-furancarboxamide is a furoic acid. It derives from a 3-furoic acid.
Applications De Recherche Scientifique
Synthesis of Derivatives
A study reported the synthesis of various derivatives from hydrazide compounds, including furan-2-carboxylic acid hydrazide. This process involved the creation of thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols, leading to a range of substituted triazole thiols. The structural confirmation of these compounds was achieved through comprehensive spectral analyses (Cansiz, Koparır, & Demirdağ, 2004).
Antioxidant and Antitumor Activities
Antioxidant and Antitumor Properties
Another research focused on the synthesis of triazole derivatives containing a cyclobutane ring, starting from furan-2-carboxylic acid hydrazide. These derivatives exhibited notable antioxidant and antitumor activities, highlighting their potential in therapeutic applications (Koparir, 2019).
Biological Activities
Antimicrobial and Antioxidant Potentials
The antimicrobial and antioxidant activities of various synthesized compounds, including those derived from furan-2-carboxylic acid hydrazide, were investigated. This study emphasizes the significance of incorporating structural elements like pyrazole and pyridazine rings, which contribute to the biological efficacy of these compounds (Cetin & Bildirici, 2016).
Metal Complex Formation
Complexes with Metal Ions
Research on the formation of metal complexes with hydrazone Schiff-base ligands derived from furan-2-carboxylic acid hydrazide demonstrated the potential of these complexes in biological applications. The study provided insight into the spectral characteristics and biological activities against various bacterial strains, showcasing the versatility of these compounds in the field of bioinorganic chemistry (Yousif et al., 2017).
Propriétés
Formule moléculaire |
C16H15BrN2O2 |
|---|---|
Poids moléculaire |
347.21 g/mol |
Nom IUPAC |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-8-15(12(2)21-11)16(20)19-18-10-14(17)9-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)/b14-9-,18-10+ |
Clé InChI |
SQJMGMJPOZKFGT-XYZJYNETSA-N |
SMILES isomérique |
CC1=CC(=C(O1)C)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1234239.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
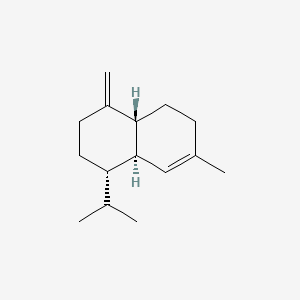
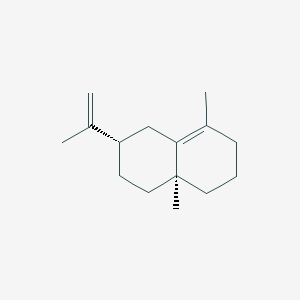
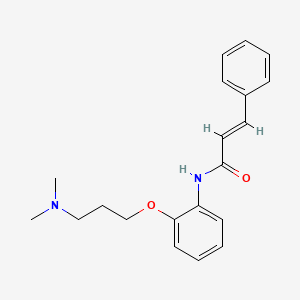


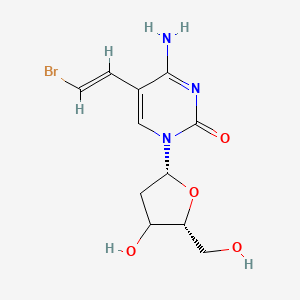
![[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hexadecanoate](/img/structure/B1234251.png)
